1-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-indole-2,3-dione
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Overview
Description
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes an indoline-2,3-dione moiety linked to an indoloquinoxaline framework, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione typically involves multi-step protocols. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization reactions . The reaction conditions often include the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, modern methods have employed transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may utilize microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites on the indoline and quinoxaline rings.
Scientific Research Applications
1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione involves DNA intercalation . This process stabilizes the DNA duplex and inhibits the replication of viral and cancerous cells. The compound interacts with DNA through π-π stacking interactions, which disrupts the normal function of the DNA and leads to cell death .
Comparison with Similar Compounds
Similar compounds to 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione include other indoloquinoxaline derivatives such as:
6H-Indolo[2,3-b]quinoxaline: Known for its antiviral and cytotoxic properties.
11-Methyl-6H-indolo[2,3-b]quinoline: Exhibits antiviral activity against viruses like EV71 and CVB3.
N-Substituted 6H-Indolo[2,3-b]quinoxalines: These compounds are synthesized through Ru(II)-catalyzed tandem ortho-C–H functionalization reactions and show significant biological activity.
The uniqueness of 1-(3-(7-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)indoline-2,3-dione lies in its specific structural configuration, which imparts distinct biological activities and reactivity patterns compared to other similar compounds .
Properties
Molecular Formula |
C26H20N4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[3-(7-methylindolo[3,2-b]quinoxalin-6-yl)propyl]indole-2,3-dione |
InChI |
InChI=1S/C26H20N4O2/c1-16-8-6-10-18-22-25(28-20-12-4-3-11-19(20)27-22)30(23(16)18)15-7-14-29-21-13-5-2-9-17(21)24(31)26(29)32/h2-6,8-13H,7,14-15H2,1H3 |
InChI Key |
IHJVZLDZYASDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C6=CC=CC=C6C(=O)C5=O |
Origin of Product |
United States |
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